6-Bromo-2-methoxy-4-methylpyridin-3-amine
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Overview
Description
6-Bromo-2-methoxy-4-methylpyridin-3-amine is a chemical compound with the molecular formula C7H9BrN2O. It is a derivative of pyridine, characterized by the presence of a bromine atom at the 6th position, a methoxy group at the 2nd position, and a methyl group at the 4th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-methoxy-4-methylpyridin-3-amine typically involves the bromination of 2-methoxy-4-methylpyridin-3-amine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method can improve yield and reduce reaction time compared to batch processes .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-methoxy-4-methylpyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent such as dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.
Major Products
Substitution: Formation of various substituted pyridine derivatives.
Oxidation: Formation of 6-bromo-2-formyl-4-methylpyridin-3-amine.
Reduction: Formation of this compound derivatives with reduced functional groups.
Scientific Research Applications
6-Bromo-2-methoxy-4-methylpyridin-3-amine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Material Science:
Mechanism of Action
The mechanism of action of 6-Bromo-2-methoxy-4-methylpyridin-3-amine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atom and methoxy group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved can vary depending on the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methoxypyridine: Similar structure but lacks the methyl group at the 4th position.
3-Amino-2-bromo-6-methylpyridine: Similar structure but lacks the methoxy group at the 2nd position.
Uniqueness
6-Bromo-2-methoxy-4-methylpyridin-3-amine is unique due to the combination of the bromine atom, methoxy group, and methyl group on the pyridine ring. This unique combination can result in distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
6-bromo-2-methoxy-4-methylpyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c1-4-3-5(8)10-7(11-2)6(4)9/h3H,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEIQJZFQJIRZSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1N)OC)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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